3-acetyl-7-(diethylamino)-2H-chromen-2-one

Vue d'ensemble

Description

3-acetyl-7-(diethylamino)-2H-chromen-2-one is a fluorescent compound belonging to the coumarin family. It is known for its unique photophysical properties, making it a valuable tool in various scientific research fields. The compound is often used as a molecular probe due to its ability to form H-aggregates, which are useful in understanding the micro-polarity of anisotropic media .

Méthodes De Préparation

The synthesis of 3-acetyl-7-(diethylamino)-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . Another method involves the Blaise reaction, where the β-keto ester is synthesized from the corresponding nitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

3-acetyl-7-(diethylamino)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the chromenone core.

Substitution: The compound can undergo substitution reactions, particularly at the acetyl and diethylamino groups. Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and malononitrile

Applications De Recherche Scientifique

Chemistry

3-Acetyl-7-(diethylamino)-2H-chromen-2-one serves as a fluorescent probe to study the micro-polarity of different media. Its ability to form H-aggregates allows researchers to investigate the micro-environmental conditions surrounding molecules in solution. This property is particularly advantageous in understanding solvent effects on molecular interactions.

Case Study: A study demonstrated that the compound's fluorescence intensity varied significantly with solvent polarity, indicating its potential as a sensitive probe for environmental changes in chemical systems .

Biology

In biological research, this compound is employed in fluorescence microscopy to label and visualize biological samples. Its fluorescent properties enable the tracking of cellular processes and interactions at a molecular level.

Case Study: Research involving the synthesis of a fluorescent cholesterol probe using this compound revealed insights into membrane dynamics and cholesterol localization within cells. The study highlighted its effectiveness in distinguishing between different lipid environments.

Medicine

The compound has been investigated for its potential as a therapeutic agent and in the development of diagnostic tools. Its antioxidant and neuroprotective properties have been explored for applications in treating neurodegenerative diseases.

Case Study: In vitro studies indicated that this compound inhibits acetylcholinesterase activity, which is crucial for enhancing cholinergic transmission in Alzheimer's disease models. The IC50 value was reported at 3 µM, suggesting significant therapeutic potential .

Biochemical Properties

The biochemical interactions of this compound are noteworthy:

- Antioxidant Activity: The radical scavenging ability of this compound has been documented, indicating its role in mitigating oxidative stress-related conditions.

- Neuroprotective Effects: Its mechanism involves inhibiting enzymes linked to neurodegeneration, showcasing its relevance in neurological research .

Mécanisme D'action

The mechanism of action of 3-acetyl-7-(diethylamino)-2H-chromen-2-one involves its ability to form H-aggregates. These aggregates provide a useful fluorescence parameter, Imonomer/Iaggregate, which helps in understanding the micro-polarity of anisotropic media . The molecular targets and pathways involved in its action are primarily related to its interaction with the surrounding environment, affecting its fluorescence properties.

Comparaison Avec Des Composés Similaires

3-acetyl-7-(diethylamino)-2H-chromen-2-one is unique due to its specific photophysical properties and ability to form H-aggregates. Similar compounds include:

3-acetyl-7-hydroxy-2H-chromen-2-one: Synthesized via Knoevenagel condensation.

7-diethylamino-3-formylcoumarin: Known for its fluorescence properties.

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: Used in fluorescence applications. These compounds share similar structural features but differ in their specific functional groups and applications.

Activité Biologique

3-acetyl-7-(diethylamino)-2H-chromen-2-one, also known as 7-diEAHC, is a coumarin derivative that has garnered attention for its diverse biological activities. This compound is characterized by its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

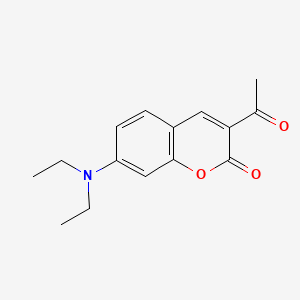

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an acetyl group and a diethylamino moiety attached to the coumarin scaffold, which is pivotal for its biological activity.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The radical delocalization within the 2H-chromen-2-one nucleus allows these compounds to scavenge free radicals effectively. A study highlighted that this compound showed substantial radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. In vitro studies indicated that this compound inhibits acetylcholinesterase (AChE) activity, with an IC50 value of 3 µM, suggesting its potential in enhancing cholinergic transmission .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using various in vitro models. The compound demonstrated a dose-dependent inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential therapeutic role in inflammatory diseases .

Case Studies

-

In Vivo Study on Oral Bioavailability

A study involving Wistar rats evaluated the oral bioavailability of 7-diEAHC when administered alone versus encapsulated with β-cyclodextrins. The results indicated that encapsulation significantly enhanced the bioavailability of the compound, suggesting improved therapeutic efficacy when used in formulations .Formulation Bioavailability (%) Free 7-diEAHC 15 Encapsulated 7-diEAHC 35 -

Toxicity Assessment

In vitro toxicity tests on Vero cells showed that this compound exhibited low toxicity at concentrations up to 100 µg/mL, supporting its safety profile for potential therapeutic applications .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- AChE Inhibition: The compound's interaction with AChE enhances acetylcholine levels in synaptic clefts, which is beneficial for cognitive function.

- Antioxidant Mechanism: The presence of electron-donating groups facilitates the donation of electrons to free radicals, thereby neutralizing them.

Propriétés

IUPAC Name |

3-acetyl-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-4-16(5-2)12-7-6-11-8-13(10(3)17)15(18)19-14(11)9-12/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYDECSZBZCKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8072794 | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74696-96-1 | |

| Record name | 3-Acetyl-7-(diethylamino)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74696-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074696961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-acetyl-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8072794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-acetyl-7-(diethylamino)-2H-chromen-2-one (Cum-Chl) function as a sensor for micro-polarity in systems like Pluronic solutions?

A: Cum-Chl exhibits a unique property of forming H-aggregates, which are non-fluorescent in non-aqueous solvents but fluorescent in water. The ratio of its monomeric fluorescence intensity to aggregate fluorescence intensity (Imonomer/Iaggregate) serves as a sensitive indicator of micro-polarity. [, ] In Pluronic solutions, which are amphiphilic and form micellar structures, Cum-Chl's Imonomer/Iaggregate ratio changes depending on its location within the micelle. [] A higher ratio suggests a more polar environment, indicating Cum-Chl is located in the hydrophilic region of the Pluronic micelle. Conversely, a lower ratio indicates a less polar environment, suggesting localization within the hydrophobic core. [] This ability to report on micro-polarity makes Cum-Chl a valuable tool for studying the organization and properties of Pluronic solutions and similar micro-heterogeneous media. []

Q2: Can Cum-Chl provide insights into the behavior of lipid bilayer membranes?

A: Yes, research demonstrates that Cum-Chl can be incorporated into lipid bilayer membranes, such as those composed of dimyristoylphosphatidylcholine (DMPC). [] Upon incorporation, Cum-Chl exhibits a significant enhancement in its monomeric fluorescence intensity. [] This fluorescence change is sensitive to the phase transition of the lipid bilayer. As the bilayer transitions from a gel phase to a liquid crystalline phase, the fluorescence intensity of Cum-Chl changes, reflecting alterations in membrane fluidity and organization. [] This sensitivity to membrane characteristics makes Cum-Chl a useful tool for studying lipid bilayer dynamics and interactions with other molecules.

Q3: How does the structure of Cum-Chl contribute to its aggregation behavior?

A: The molecular structure of Cum-Chl, consisting of a coumarin fluorophore linked to cholesterol via a β-keto ester, plays a crucial role in its aggregation behavior. [] The coumarin moiety is known for its ability to form H-aggregates, particularly in aqueous environments. [] The cholesterol moiety, being hydrophobic, promotes the molecule's partitioning into lipid membranes and hydrophobic domains of self-assembling systems like Pluronic micelles. [, ] The interplay between these hydrophobic and hydrophilic components influences the equilibrium between monomeric and aggregated forms of Cum-Chl in different environments, ultimately affecting its fluorescence properties and its ability to sense micro-polarity. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.